molecular formula C16H13ClF3N3OS B2863507 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-thienyl)acetonitrile CAS No. 338762-06-4

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-thienyl)acetonitrile

Cat. No.: B2863507
CAS No.: 338762-06-4
M. Wt: 387.81
InChI Key: PYOZRJVHDDRPOV-UHFFFAOYSA-N
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Description

This compound (CAS: 338762-06-4) is a pyridine derivative featuring a trifluoromethyl group at the 5-position, a chlorine atom at the 3-position, and a morpholino-thienyl-acetonitrile substituent at the 2-position. Its molecular formula is C₁₆H₁₃ClF₃N₃OS (MW: 387.81 g/mol) . It is structurally related to agrochemical intermediates and pharmaceuticals, particularly fungicides like fluopyram, where pyridine derivatives are key building blocks .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-morpholin-4-yl-2-thiophen-2-ylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3N3OS/c17-12-8-11(16(18,19)20)9-22-14(12)15(10-21,13-2-1-7-25-13)23-3-5-24-6-4-23/h1-2,7-9H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOZRJVHDDRPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C#N)(C2=CC=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-thienyl)acetonitrile is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H14ClF3N2S
  • Molecular Weight : 348.8 g/mol
  • CAS Number : Not specified in the provided sources, but closely related compounds can be referenced for context.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The trifluoromethyl group and the pyridine ring enhance its lipophilicity and binding affinity, which may contribute to its pharmacological properties.

  • Enzyme Inhibition : Many compounds with similar structures have been shown to inhibit enzymes such as phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways. For instance, PDE5 inhibitors have demonstrated cardioprotective effects and potential anti-cancer properties through modulation of cyclic nucleotide levels .
  • Antimicrobial Activity : Compounds containing pyridine and thienyl moieties have been reported to exhibit antimicrobial properties, potentially disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
  • Neuropharmacological Effects : Similar piperazine derivatives have shown promise in treating neurological disorders by acting as acetylcholinesterase inhibitors, which are crucial for neurotransmission .

Biological Activity Data

Activity Type Description Reference
Enzyme InhibitionInhibits PDEs, potentially enhancing cGMP levels and providing cardioprotection
AntimicrobialExhibits activity against various bacterial strains
NeuropharmacologicalPotential acetylcholinesterase inhibition leading to cognitive enhancement

Case Studies

  • Case Study on PDE Inhibition :
    A study investigated the effects of related compounds on PDE5 inhibition, demonstrating significant cardioprotective effects in ischemia-reperfusion injury models. The mechanism involved increased nitric oxide synthase expression and enhanced cGMP signaling pathways, suggesting that compounds similar to this compound may offer similar benefits .
  • Neuroprotective Effects :
    Research on piperazine derivatives indicated their potential in treating neurodegenerative diseases through acetylcholinesterase inhibition. This suggests that our compound may also possess neuroprotective properties, warranting further investigation into its efficacy in models of Alzheimer's disease .
  • Antimicrobial Efficacy :
    A comparative study highlighted the antimicrobial activity of various trifluoromethyl-containing compounds against Gram-positive and Gram-negative bacteria, indicating that the structural components of our compound could confer similar properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s analogs differ in substituents on the acetonitrile core or pyridine ring, leading to varied applications. Key examples include:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight (g/mol) CAS Number Primary Use Reference
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-thienyl)acetonitrile Morpholino, thienyl 387.81 338762-06-4 Agrochemical/Pharma R&D
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetonitrile Thienyl only ~316.73 (calculated) 338407-61-7 Medicinal chemistry
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile 4-Nitrophenyl 356.74 (calculated) 213994-29-7 Research chemical
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-pyridinyl)acetamide Pyridinyl acetamide 315.68 338407-44-6 Pharmaceutical intermediate
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile (Fluopyram intermediate) Unsubstituted acetonitrile 249.63 Not provided Agrochemical synthesis

Physicochemical Properties

  • Solubility: The morpholino group in the target compound increases polarity, enhancing aqueous solubility compared to the thienyl-only analog .
  • Stability : The nitro group in the 4-nitrophenyl derivative may reduce photostability, limiting its field applications .

Q & A

Q. What are the established synthetic routes for 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-thienyl)acetonitrile?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Halogenation : Introduce chloro and trifluoromethyl groups to pyridine derivatives using reagents like Cl₂ gas or trifluoromethylation agents (e.g., CF₃Cu) .

Nucleophilic Substitution : React the halogenated pyridine with morpholine under basic conditions (e.g., K₂CO₃ in DMF) to install the morpholino moiety .

Coupling with Thienyl Acetonitrile : Utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the thienyl-acetonitrile group .
Key Reagents : Pd(PPh₃)₄, K₂CO₃, DMF, and controlled heating (80–120°C).

Q. What spectroscopic techniques are recommended for structural elucidation?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (for aromatic protons and morpholino protons), ¹³C NMR (carbon backbone), and ¹⁹F NMR (trifluoromethyl group) in deuterated DMSO or CDCl₃ .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₆H₁₂ClF₃N₃OS) .
  • IR Spectroscopy : Identify nitrile (C≡N stretch ~2200 cm⁻¹) and morpholino (C-O-C stretch ~1100 cm⁻¹) groups .

Q. How is the compound’s purity assessed during synthesis?

  • Methodological Answer :
  • HPLC : Use a C18 column with a methanol/water gradient (60:40 to 90:10) and UV detection at 254 nm .
  • Melting Point Analysis : Compare observed melting points with literature values (e.g., 120–125°C for similar derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity?

  • Methodological Answer : Apply Design of Experiments (DoE) to evaluate variables:
VariableRange TestedOptimal ConditionYield ImprovementReference
Temperature60–140°C110°C+15%
Catalyst Loading1–5 mol% Pd(PPh₃)₄3 mol%+10%
Solvent PolarityDMF vs. THFDMF+20%
  • Note : Use kinetic studies to identify rate-limiting steps (e.g., coupling vs. substitution) .

Q. How to resolve discrepancies in reported NMR chemical shifts?

  • Methodological Answer :
  • Solvent Calibration : Use deuterated solvents with internal standards (e.g., TMS for ¹H/¹³C NMR).
  • DFT Calculations : Compare experimental shifts with computational predictions (e.g., Gaussian 09 with B3LYP/6-311+G(d,p)) .
  • Variable Temperature NMR : Probe conformational changes affecting shifts (e.g., morpholino ring puckering) .

Q. What strategies mitigate competing side reactions during synthesis?

  • Methodological Answer :
  • Protective Groups : Temporarily block reactive sites (e.g., acetonitrile protection with TMSCl) .
  • Low-Temperature Additions : Add morpholine at 0°C to reduce undesired alkylation .
  • Stepwise Purification : Isolate intermediates via column chromatography (silica gel, hexane/EtOAc) before coupling .

Q. How to evaluate environmental stability and degradation pathways?

  • Methodological Answer :
  • Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25°C and monitor degradation via LC-MS/MS .
  • Photolysis : Expose to UV light (254 nm) and identify byproducts (e.g., dechlorinated or oxidized derivatives) .
  • Ecotoxicity Assays : Use Daphnia magna or algal models to assess acute toxicity (EC₅₀ values) .

Contradiction Analysis in Literature

  • Issue : Conflicting reports on the compound’s solubility in polar solvents.
    • Resolution : Re-evaluate using standardized shake-flask methods with HPLC quantification. Differences may arise from impurities or polymorphic forms .

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